Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trimethylsilyl group attached to a cyclohexene ring, which is further substituted with a methyl and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane typically involves the reaction of a suitable cyclohexene derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of 5-methyl-2-(propan-2-yl)cyclohex-1-ene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is usually purified by distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane has several applications in scientific research:
- **
Properties
CAS No. |
86565-31-3 |
---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
trimethyl-(5-methyl-2-propan-2-ylcyclohexen-1-yl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
PWDRZQGYGSLALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C(C1)O[Si](C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.